Methyl 5-({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate
Overview
Description
Methyl 5-({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate is a complex organic compound that features a furan ring, a pyridine ring with a trifluoromethyl group, and a sulfanyl linkage
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptor tyrosine kinases .
Mode of Action
It is known that similar compounds can inhibit multiple receptor tyrosine kinases , which suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Inhibition of receptor tyrosine kinases can affect a variety of cellular processes, including cell growth and differentiation .
Result of Action
Inhibition of receptor tyrosine kinases can lead to a decrease in cell growth and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the key intermediate, 5-(trifluoromethyl)pyridin-2-yl sulfide, which is then reacted with a furan derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Methyl 5-({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Used as an intermediate in the synthesis of β-secretase inhibitors.
2-amino-5-(trifluoromethyl)pyridine: Utilized in the synthesis of organic electronic materials.
Uniqueness
Methyl 5-({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate is unique due to its combination of a furan ring, a pyridine ring with a trifluoromethyl group, and a sulfanyl linkage. This unique structure imparts specific chemical properties and reactivity that are not found in other similar compounds, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
methyl 5-[[5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3S/c1-19-12(18)10-4-3-9(20-10)7-21-11-5-2-8(6-17-11)13(14,15)16/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVOSRWCXYBDCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379477 | |
Record name | Methyl 5-({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239107-28-9 | |
Record name | Methyl 5-({[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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